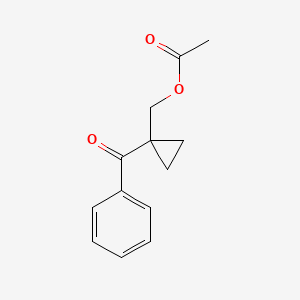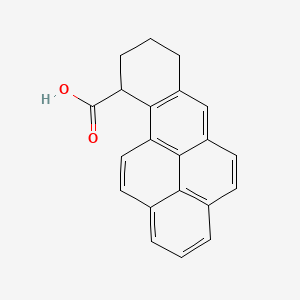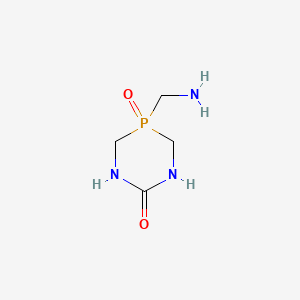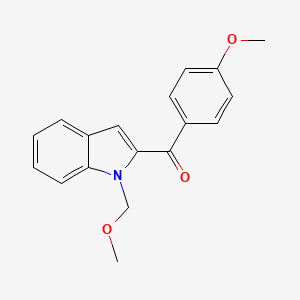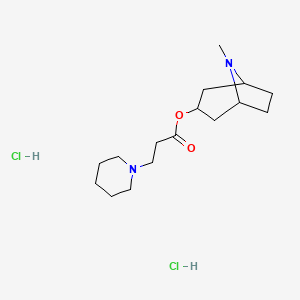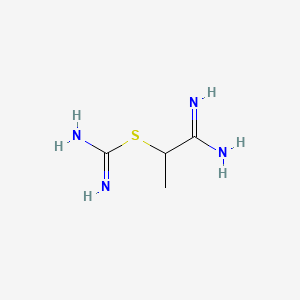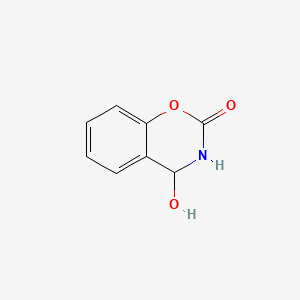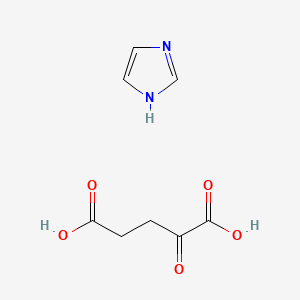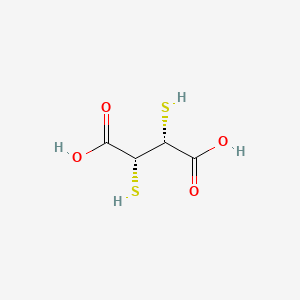
2,3-Dimercaptosuccinic acid, (-)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound identified by the Unique Ingredient Identifier (UNII) K853KBN17Q is known as 2,3-Dimercaptosuccinic Acid. This compound has the molecular formula C4H6O4S2 and a molecular weight of 182.218. It is a chelating agent, which means it can form multiple bonds with a single metal ion, making it useful in various applications, particularly in medicine for treating heavy metal poisoning .
准备方法
Synthetic Routes and Reaction Conditions
2,3-Dimercaptosuccinic Acid can be synthesized through several methods. One common synthetic route involves the reaction of maleic anhydride with thiourea, followed by hydrolysis. The reaction conditions typically require a controlled temperature and pH to ensure the correct formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 2,3-Dimercaptosuccinic Acid often involves large-scale chemical reactors where the reactants are combined under specific conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in a usable form .
化学反应分析
Types of Reactions
2,3-Dimercaptosuccinic Acid undergoes various chemical reactions, including:
Oxidation: The thiol groups in the compound can be oxidized to form disulfides.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: The carboxyl groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts are employed.
Major Products
The major products formed from these reactions include disulfides, alcohols, esters, and amides, depending on the specific reaction conditions and reagents used .
科学研究应用
2,3-Dimercaptosuccinic Acid has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent in various chemical reactions to bind metal ions.
Biology: In biological research, it is used to study the effects of heavy metal poisoning and the mechanisms of detoxification.
Medicine: It is employed in the treatment of heavy metal poisoning, such as lead and mercury poisoning, due to its ability to bind and facilitate the excretion of these metals.
Industry: It is used in industrial processes that require the removal of heavy metals from solutions
作用机制
The mechanism by which 2,3-Dimercaptosuccinic Acid exerts its effects involves the formation of stable complexes with heavy metal ions. The thiol groups in the compound bind to the metal ions, forming a chelate complex that is more easily excreted from the body. This process helps in reducing the toxicity of heavy metals and facilitates their removal .
相似化合物的比较
Similar Compounds
Dimercaprol: Another chelating agent used for treating heavy metal poisoning.
Ethylenediaminetetraacetic Acid (EDTA): A widely used chelating agent in both medical and industrial applications.
Penicillamine: Used in the treatment of heavy metal poisoning and certain medical conditions like rheumatoid arthritis.
Uniqueness
2,3-Dimercaptosuccinic Acid is unique due to its specific structure that allows for effective chelation of heavy metals with minimal side effects. Unlike some other chelating agents, it is less likely to cause adverse reactions and is more effective in binding certain metals .
属性
CAS 编号 |
10008-75-0 |
|---|---|
分子式 |
C4H6O4S2 |
分子量 |
182.2 g/mol |
IUPAC 名称 |
(2R,3R)-2,3-bis(sulfanyl)butanedioic acid |
InChI |
InChI=1S/C4H6O4S2/c5-3(6)1(9)2(10)4(7)8/h1-2,9-10H,(H,5,6)(H,7,8)/t1-,2-/m0/s1 |
InChI 键 |
ACTRVOBWPAIOHC-LWMBPPNESA-N |
手性 SMILES |
[C@H]([C@@H](C(=O)O)S)(C(=O)O)S |
规范 SMILES |
C(C(C(=O)O)S)(C(=O)O)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


